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Compound of Interest

Compound Name: BTT-266

Cat. No.: B15618137

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTT-266 is a novel small molecule antagonist of the N-type (CaV2.2) voltage-gated calcium
channel. It represents the benzoylpyrazoline chemotype and exerts its inhibitory effect through
a distinct mechanism of action: the disruption of the protein-protein interaction between the
channel's al subunit and its auxiliary 3 subunit (CaVal-AlD-CaV(33 interaction). This targeted
approach leads to the modulation of CaV2.2 channel activation and a reduction in its cell
surface expression, positioning BTT-266 as a potential therapeutic agent for conditions
involving neuronal hyperexcitability, most notably neuropathic pain. Preclinical evidence has
demonstrated its analgesic efficacy in a rat model of neuropathic pain. This document provides
a comprehensive overview of the available technical data on BTT-266, including its mechanism
of action, key experimental findings, and the methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BTT-266 is presented in Table 1.

Table 1: Chemical and Physical Properties of BTT-266
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Property Value

CAS Number 2413939-89-4
Molecular Formula C34H28N40a4
Molecular Weight 556.61 g/mol

2-(4-(1-(4-methoxybenzoyl)-5-(1-phenyl-3-(p-
Chemical Name tolyl)-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-3-

yl)phenoxy)acetic acid

Appearance Powder

Storage 2 years at -20°C (Powder)

Mechanism of Action

BTT-266 is a voltage-gated calcium channel antagonist that functions by suppressing the
interaction between the CaVal-AlD (Alpha Interaction Domain) and CaV3 subunits.[1] This
interaction is crucial for the proper trafficking and function of the CaV2.2 channel. By disrupting
this protein-protein interface, BTT-266 leads to a reduction in the number of CaV2.2 channels
present at the cell membrane and modulates the activation of the remaining channels.[1]

The following diagram illustrates the proposed mechanism of action of BTT-266 at the
molecular level.
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Figure 1: Proposed mechanism of action of BTT-266.

Preclinical Data
Binding Affinity and In Vitro Efficacy

The primary quantitative measure of BTT-266's potency is its inhibition constant (Ki) for the
CaVal-AlID-CaV[p3 interaction.

Table 2: In Vitro Activity of BTT-266

Parameter Value Assay

Ki (CaVal-AID-CaVf33

_ _ 1.4 puM Not specified
interaction)

Further details on the specific binding assay protocol used to determine this Ki value are not

publicly available.

Electrophysiological Effects
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BTT-266 has been shown to modulate the activation of voltage-dependent CaV2.2 channels.[1]
Studies on related compounds suggest that this modulation likely involves a reduction in
CaV2.2 current density. In a comparative study, a structurally related benzoylpyrazoline, BTT-
369, was shown to decrease CaV2.2 currents in heterologous expression systems, though this
effect was not observed in dorsal root ganglion (DRG) neurons.[1] While direct
electrophysiological data for BTT-266 is not extensively published, it is known to decrease the
membrane localization of CaV2.2 in heterologous cells.[1]

In Vivo Efficacy in Neuropathic Pain Model

BTT-266 has demonstrated analgesic efficacy in a rat model of neuropathic pain.[1] Specific
details of the model, dosing, and quantitative outcomes are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with BTT-266 are not
publicly available. However, based on the nature of the compound and its target, the following
are representative methodologies that would be employed for its characterization.

General Radioligand Binding Assay Protocol

This protocol is a general representation of how the binding affinity of a compound like BTT-
266 to its target could be determined.
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Figure 2: Generalized workflow for a radioligand binding assay.

General Whole-Cell Patch-Clamp Electrophysiology
Protocol

This protocol outlines the general steps for assessing the effect of BTT-266 on CaV2.2 channel
currents.
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Figure 3: Generalized workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways
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The primary signaling event modulated by BTT-266 is the influx of calcium ions through the
CaV2.2 channel. By inhibiting the channel's function, BTT-266 reduces depolarization-induced
calcium entry into neurons. This has significant downstream consequences, particularly at
presynaptic terminals where CaV2.2 channels play a critical role in neurotransmitter release.
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Figure 4: Downstream effects of BTT-266 on neuronal signaling.

Conclusion and Future Directions

BTT-266 is a promising preclinical candidate that targets the CaV2.2 channel through an
innovative mechanism involving the disruption of a key protein-protein interaction. This
approach may offer a differentiated profile compared to direct channel blockers. While initial
data on its in vitro potency and in vivo efficacy in a neuropathic pain model are encouraging, a
significant amount of further research is required. Future studies should focus on elucidating a
more comprehensive pharmacological profile, including selectivity against other CaV channel
subtypes, detailed characterization of its effects on neuronal excitability, and a thorough
assessment of its pharmacokinetic and toxicological properties. The development of more
potent analogs based on the benzoylpyrazoline scaffold also represents a viable path forward
for this class of CaV2.2 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Comparison of quinazoline and benzoylpyrazoline chemotypes targeting the CaVvVa-3
interaction as antagonists of the N-type CaV2.2 channel - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: BTT-266 (CAS 2413939-89-
4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618137#btt-266-cas-number-2413939-89-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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